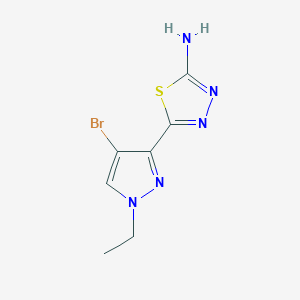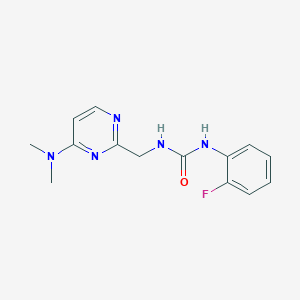
1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2-fluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2-fluorophenyl)urea, also known as PF-04895162, is a small molecule inhibitor that has shown promising results in scientific research applications. This compound has been extensively studied for its potential therapeutic use in various diseases, including cancer, inflammation, and autoimmune disorders.
Applications De Recherche Scientifique
Supramolecular Chemistry and Dimerization
1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2-fluorophenyl)urea is related to ureidopyrimidinones, which exhibit strong dimerization capabilities via quadruple hydrogen bonding in various solvents. This property is significant in supramolecular chemistry for building complex molecular architectures. The dimerization involves a donor−donor−acceptor−acceptor array of hydrogen bonding sites, indicating potential applications in molecular recognition and self-assembly processes (Beijer et al., 1998).
Sensory Applications
The compound's framework, particularly the ureido-4[1H]-pyrimidinone portion, has been shown to respond sensitively to specific ions such as fluoride and lead. This sensitivity is evident in the disassembly and intercalation within supramolecular structures upon exposure to these ions, suggesting potential uses in sensory applications for environmental monitoring and safety (Yu et al., 2011).
Medicinal Chemistry
In medicinal chemistry, derivatives of the core structure of 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2-fluorophenyl)urea have been explored for their biological activities. For instance, compounds with similar frameworks have been investigated as inhibitors for receptor tyrosine kinases, which are crucial targets in cancer therapy. The optimization of substituents on the aryl ring of N-aryl-N'-pyrimidin-4-yl ureas has led to the identification of potent inhibitors, demonstrating the therapeutic potential of this chemical class in oncology (Guagnano et al., 2011).
Supramolecular Stability Studies
The stability and lifetime of quadruply hydrogen-bonded dimers related to 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2-fluorophenyl)urea have been thoroughly investigated. These studies provide insights into the dimerization constants and the pre-exchange lifetimes of the dimers, which are crucial for understanding the dynamics and potential applications of these supramolecular systems in areas like nanotechnology and materials science (Söntjens et al., 2000).
Organometallic and Coordination Chemistry
Research into cyclic urea adducts with organometallic compounds, such as triphenyl-tin and -lead halides, provides valuable information on the coordination chemistry and spectroscopic properties of these complexes. These studies are relevant for understanding the interaction between urea derivatives and metal centers, which can be applied in catalysis, materials science, and the development of new organometallic reagents (Aitken & Onyszchuk, 1985).
Propriétés
IUPAC Name |
1-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-3-(2-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN5O/c1-20(2)13-7-8-16-12(19-13)9-17-14(21)18-11-6-4-3-5-10(11)15/h3-8H,9H2,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDIFJIZFKPKFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CNC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2-fluorophenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-chloro-2-methylphenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2860409.png)
![1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B2860411.png)
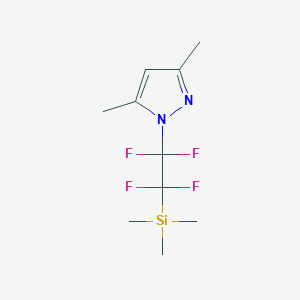
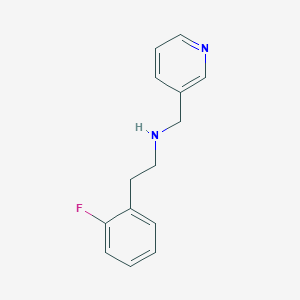

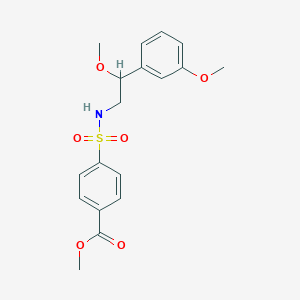
![(Z)-2,4-dimethoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2860418.png)
![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2860420.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyridazine-3-carboxamide](/img/structure/B2860422.png)
![8-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/no-structure.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2860425.png)

